molecular formula C4H6F3NO B6260359 N-(2,2,2-trifluoroethyl)acetamide CAS No. 34242-99-4

N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B6260359
CAS No.: 34242-99-4
M. Wt: 141.09 g/mol
InChI Key: GGFKQOQFSGPWBG-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroethyl group (-CF₃CH₂) attached to the nitrogen of an acetamide moiety. Its molecular formula is C₄H₆F₃NO, with a molecular weight of 169.1 g/mol. This compound is widely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of DDR1 (Discoidin Domain Receptor 1) inhibitors for antifibrotic therapies . The trifluoroethyl group enhances metabolic stability and lipophilicity, critical for improving drug bioavailability and pharmacokinetics .

Properties

CAS No.

34242-99-4

Molecular Formula

C4H6F3NO

Molecular Weight

141.09 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C4H6F3NO/c1-3(9)8-2-4(5,6)7/h2H2,1H3,(H,8,9)

InChI Key

GGFKQOQFSGPWBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The carboxyl group of acetic acid is activated by EDC to form an O-acylisourea intermediate, which reacts with the amine to yield the acetamide. A 2023 study reported 92% yield using EDC and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C. Key parameters include:

  • Molar ratios : 1:1.1 (acetic acid to amine) to ensure complete conversion.

  • Solvents : Polar aprotic solvents like ethyl acetate or isopropyl acetate enhance intermediate stability.

  • Bases : Triethylamine or N,N-diisopropylethylamine (DIPEA) neutralize HCl, preventing side reactions.

Industrial Adaptations

Large-scale production employs continuous flow reactors to improve heat dissipation and reduce reaction times. For example, a 2024 patent described a system where acetic acid and trifluoroethylamine are mixed with EDC in a tubular reactor at 10°C, achieving 89% yield with a residence time of 15 minutes.

Alternative Synthetic Pathways

Transesterification of Ethyl Acetate

Ethyl acetate reacts with 2,2,2-trifluoroethylamine under catalytic conditions to form the acetamide. Titanium(IV) isopropoxide (0.5 mol%) in toluene at 80°C drives the reaction to 78% yield in 12 hours. This method avoids corrosive acid chlorides but requires stringent moisture control.

Hydrolysis of Nitriles

2-Cyano-N-(2,2,2-trifluoroethyl)acetamide (C₅H₅F₃N₂O), synthesized via cyanoacetylation, undergoes acidic hydrolysis to yield the target compound. A 2024 protocol used 6M HCl at reflux for 6 hours, achieving 85% conversion. This two-step approach is advantageous for introducing additional functional groups early in the synthesis.

Industrial-Scale Production and Optimization

Solvent and Catalyst Systems

ParameterOptimal ConditionsYield (%)Source
SolventEthyl acetate89
Coupling agentEDC/HOBt92
Temperature0–10°C85–92
Reaction time2–4 hours89–92

Waste Reduction Strategies

Recent advances focus on recycling byproducts like dicyclohexylurea (DCU) from DCC-mediated reactions. A 2025 innovation converted DCU into cyclohexyl isocyanate via thermal decomposition, reducing waste by 40%.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsScale Suitability
Direct acetylationLow cost, simple setupVolatile reagents, moderate yieldsLab-scale
Coupling reagentsHigh yields, mild conditionsExpensive reagentsPilot/Industrial
TransesterificationAvoids acid chloridesSlow reaction ratesLab-scale

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include chloroacetyl chloride, sodium hydroxide, aqueous ammonia, and methyl tert-butyl ether. These reactions often require controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound include various amides and complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis
N-(2,2,2-trifluoroethyl)acetamide serves as a versatile building block in the synthesis of more complex organic molecules. Its trifluoroethyl group enhances its reactivity and solubility in various solvents, making it an attractive intermediate in organic chemistry .

Case Study: Isoxazoline Indolizine Amides
This compound is utilized as a reactant in the synthesis of isoxazoline indolizine amides, which are heterocyclic compounds with potential biological activities. The synthesis process typically involves coupling reactions where this compound acts as an amide coupling agent .

Pharmaceutical Research

1. Drug Development
The unique properties of this compound make it a candidate for drug development. Its ability to form stable amides is crucial in the design of peptide-based drugs and other therapeutics .

Case Study: Purity Analysis
A study on the purity of this compound highlighted its importance as an organic building block for pharmaceutical products. The purity levels were analyzed using ion chromatography to ensure successful synthesis steps in drug formulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Chloro-Substituted Analogs
  • 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide (CAS RN 170655-44-4):
    • Structural Feature : Chlorine atom replaces the acetyl oxygen.
    • Molecular Weight : 187.5 g/mol.
    • Key Differences : The chloro group increases electrophilicity, making the compound more reactive toward nucleophilic substitution. This property is exploited in coupling reactions to generate spirocyclic compounds .
    • Application : Precursor in the synthesis of complex heterocycles, such as spiro[indoline-3,4'-piperidine] derivatives .
Iodophenyl-Substituted Analog
  • 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide :
    • Structural Feature : Iodine substituent on the aromatic ring.
    • Molecular Weight : 343.0 g/mol.
    • Key Differences : The electron-withdrawing iodine enhances aromatic electrophilic substitution resistance. The bulky iodine also introduces steric hindrance, affecting binding interactions in bioactive compounds .
    • Application : Intermediate in synthesizing halogenated bioactive molecules for pharmaceutical screening .
Hydroxy-Substituted Analog
  • 2-Hydroxy-N-(2,2,2-trifluoroethyl)acetamide: Structural Feature: Hydroxyl group replaces a hydrogen on the acetamide backbone. Molecular Weight: 185.1 g/mol. Application: Investigated for use in prodrug formulations requiring controlled hydrolysis .

Comparison with Trichloroacetamide Derivatives

highlights N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3CPTCA, 3MPTCA). These compounds feature a trichloromethyl (-CCl₃) group instead of trifluoroethyl (-CF₃CH₂):

  • Electronic Effects : The -CCl₃ group is less electronegative but bulkier than -CF₃, leading to distinct solid-state geometries. For example, 3CPTCA exhibits a planar acetamide backbone due to Cl···O interactions, whereas trifluoroethyl analogs show greater conformational flexibility .
  • Applications : Trichloroacetamides are studied for crystallographic modeling of halogen bonding, whereas trifluoroethyl derivatives are prioritized in drug discovery due to fluorine’s metabolic stability .

Urea and Carbamate Derivatives

  • 1-Cyclohexyl-3-(2,2,2-trifluoroethyl)urea (U5):
    • Structural Feature : Trifluoroethyl group integrated into a urea scaffold.
    • Key Differences : Ureas exhibit stronger hydrogen-bonding capacity than acetamides, enhancing target binding in enzyme inhibition. However, trifluoroethyl acetamides offer better lipophilicity for blood-brain barrier penetration .
    • Synthesis : Generated via nucleophilic substitution of 2,2,2-trichloro-N-(2,2,2-trifluoroethyl)acetamide with cyclohexanamine .

Coordination Complexes

  • M-DOTAm-F12 :
    • Structural Feature : Macrocyclic ligand with four N-(2,2,2-trifluoroethyl)acetamide arms.
    • Key Differences : The trifluoroethyl groups stabilize paramagnetic metal ions (e.g., Gd³⁺) in MRI contrast agents by reducing water exchange rates. Simple acetamide analogs lack this macrocyclic effect .
    • Application : Advanced imaging agents with tunable redox-responsive properties .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Applications
This compound -CF₃CH₂ group on acetamide N 169.1 High metabolic stability, lipophilicity DDR1 inhibitor synthesis
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide Cl substituent on acetamide 187.5 Electrophilic, reactive Spirocyclic intermediate
N-(2-iodophenyl)-2,2,2-trifluoroacetamide Aromatic iodine, -CF₃ group 343.0 Steric hindrance, halogen bonding Bioactive molecule synthesis
2-Hydroxy-N-(2,2,2-trifluoroethyl)acetamide Hydroxyl group on acetamide 185.1 Increased polarity Prodrug development
3CPTCA (N-(3-chlorophenyl)-trichloroacetamide) -CCl₃ group, Cl-substituted phenyl 283.4 Planar crystal structure Crystallographic studies

Biological Activity

N-(2,2,2-trifluoroethyl)acetamide, also known as 2-amino-N-(2,2,2-trifluoroethyl)acetamide, is a synthetic organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group linked to an acetamide moiety with a trifluoroethyl substituent. This trifluoroethyl group enhances the compound's stability and alters its biological activity by impacting solubility and lipophilicity .

Property Description
Molecular Formula C4H6F3N O
Molecular Weight 147.09 g/mol
Solubility Enhanced due to trifluoroethyl group
Lipophilicity Increased permeability across biological membranes

This compound acts primarily as an intermediate in the synthesis of fluralaner, a compound used in veterinary medicine for its antiparasitic properties. The trifluoroethyl substituent plays a critical role in modulating the compound's interaction with biological targets, influencing enzyme activity and cellular signaling pathways .

Cellular Effects

Research indicates that this compound can influence various cellular processes:

  • Cell Signaling Pathways: Alters gene expression and cellular metabolism.
  • Enzyme Interactions: Modulates enzyme activity through binding interactions.
  • Pharmacokinetics: Affects absorption, distribution, metabolism, and excretion (ADME) profiles within biological systems .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiparasitic Activity:
    • A study evaluated the efficacy of fluralaner (synthesized from this compound) against Plasmodium falciparum. The results showed significant inhibition of parasite growth with an EC50 value indicating potent activity against resistant strains .
    Compound EC50 (µM) Target Organism
    Fluralaner (derived from acetamide)0.23Plasmodium falciparum
  • Toxicity Studies:
    • Toxicological assessments have indicated that repeated exposure to this compound does not adversely affect cardiovascular or central nervous systems in animal models. These findings suggest a favorable safety profile for potential therapeutic applications .
  • Synthesis and Applications:
    • As an intermediate in organic synthesis, this compound has been utilized to develop novel compounds with enhanced biological activities. Its ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry .

Q & A

Basic: What are the optimal synthesis pathways for N-(2,2,2-trifluoroethyl)acetamide derivatives?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the acetamide backbone followed by trifluoroethyl group introduction. Key steps include:

  • Amide bond formation : Reacting acetic acid derivatives (e.g., acetyl chloride) with 2,2,2-trifluoroethylamine under inert conditions (argon/nitrogen) to avoid oxidation .
  • Solvent selection : Dichloromethane or heptane is often used to enhance reaction efficiency .
  • Catalysts : Potassium carbonate or triethylamine may be employed to deprotonate intermediates and accelerate nucleophilic substitution .
  • Purification : Column chromatography or recrystallization ensures >99% purity for pharmaceutical applications .

Basic: How can structural characterization of this compound be performed?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR identifies proton environments, carbon frameworks, and fluorine substituents. For example, the trifluoroethyl group shows a distinct triplet in ¹H NMR (δ ~3.8–4.2 ppm) .
  • X-ray crystallography : Resolves 3D conformation, including bond angles and steric effects of the trifluoromethyl group .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., 252.66 g/mol for chloro-substituted analogs) and fragmentation patterns .

Advanced: How does the trifluoroethyl group influence reaction mechanisms in acetamide derivatives?

Methodological Answer:
The trifluoroethyl group’s strong electron-withdrawing nature:

  • Enhances electrophilicity : Stabilizes transition states in nucleophilic substitution (e.g., SN2 reactions) .
  • Alters regioselectivity : Directs reactions to meta/para positions in aromatic systems due to inductive effects .
  • Impacts hydrolysis resistance : Fluorine’s electronegativity reduces susceptibility to enzymatic degradation, critical for drug stability .

Advanced: What methodologies assess the biological activity of this compound analogs?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Fluorometric assays (e.g., kinase inhibition) using ATP analogs to measure IC₅₀ values .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate EC₅₀ .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., cyclooxygenase-2) .
  • Pharmacokinetic studies : HPLC-MS quantifies metabolic stability in liver microsomes .

Advanced: How can researchers resolve contradictions in reported bioactivity data for trifluoroethylacetamides?

Methodological Answer:

  • Structural validation : Re-analyze disputed compounds via X-ray/NMR to confirm purity and stereochemistry .
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., cisplatin) to minimize variability .
  • Meta-analysis : Compare datasets across studies (e.g., PubChem BioAssay) to identify trends in substituent effects (e.g., chloro vs. methyl groups) .

Basic: What experimental approaches determine solubility and stability of this compound?

Methodological Answer:

  • Solubility profiling : Shake-flask method in buffers (pH 1.2–7.4) with HPLC quantification .
  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (Td) under nitrogen .
  • Light stability : Expose compounds to UV-Vis light (ICH Q1B guidelines) and monitor degradation via LC-MS .

Advanced: Which analytical techniques validate purity in synthesized this compound batches?

Methodological Answer:

  • Ion chromatography : Detects ionic impurities (e.g., residual K⁺ from potassium carbonate) at ppm levels .
  • High-resolution MS (HRMS) : Confirms exact mass (e.g., m/z 253.0425 for C₁₀H₉F₃N₂O) and isotopic patterns .
  • Chiral HPLC : Resolves enantiomers if asymmetric centers are present .

Advanced: How do structural modifications (e.g., chloro, methyl substituents) alter properties of trifluoroethylacetamides?

Methodological Answer:

  • Electron-donating groups (e.g., methyl) : Increase lipophilicity (logP ↑) and membrane permeability .
  • Electron-withdrawing groups (e.g., chloro) : Enhance metabolic stability but reduce solubility .
  • Substitution position : Para-substituted analogs show higher bioactivity than ortho derivatives due to reduced steric hindrance .

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